molecular formula C22H23NO3 B11289817 3-benzyl-4-methyl-9-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-benzyl-4-methyl-9-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11289817
M. Wt: 349.4 g/mol
InChI Key: BOQHKHDZPNEZAD-UHFFFAOYSA-N
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Description

3-BENZYL-4-METHYL-9-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound belonging to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring. The presence of benzyl, methyl, and propyl groups further adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-4-METHYL-9-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-4-METHYL-9-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties .

Scientific Research Applications

3-BENZYL-4-METHYL-9-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-BENZYL-4-METHYL-9-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-BENZYL-4-METHYL-9-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE apart from similar compounds is its specific substitution pattern, which can lead to unique reactivity and biological activity. The presence of the propyl group, in particular, may influence its interaction with biological targets and its overall chemical behavior .

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

3-benzyl-4-methyl-9-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H23NO3/c1-3-11-23-13-19-20(25-14-23)10-9-17-15(2)18(22(24)26-21(17)19)12-16-7-5-4-6-8-16/h4-10H,3,11-14H2,1-2H3

InChI Key

BOQHKHDZPNEZAD-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C(C=CC3=C2OC(=O)C(=C3C)CC4=CC=CC=C4)OC1

Origin of Product

United States

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